Lauryl 2-ethylhexanoate

Description

Context and Significance in Ester Chemistry

Lauryl 2-ethylhexanoate (B8288628), also known by its IUPAC name dodecyl 2-ethylhexanoate, is a branched alkyl ester formed from the esterification of lauryl alcohol (dodecanol) and 2-ethylhexanoic acid. cir-safety.org This combination of a long-chain fatty alcohol and a branched-chain carboxylic acid imparts unique characteristics to the resulting ester. In the broader context of ester chemistry, Lauryl 2-ethylhexanoate is significant as it represents a class of compounds that can be tailored for specific applications by modifying either the alcohol or the carboxylic acid moiety. Its structure, featuring a long alkyl chain and a branched acid component, influences its physical state, solubility, and reactivity. The reactivity of this compound is typical of esters, with the potential for hydrolysis back to its constituent alcohol and carboxylic acid, as well as transesterification reactions. cir-safety.org

Overview of Academic Research Domains

Academic research involving this compound and related alkyl ethylhexanoates spans several domains. A primary area of investigation is in materials science, where metal 2-ethylhexanoates serve as precursors for the synthesis of various materials. researchgate.net These compounds are valued for their solubility in organic solvents, which facilitates their use in metal-organic deposition and sol-gel processes. researchgate.net

In the field of polymer chemistry, organometallic compounds derived from 2-ethylhexanoic acid, such as tin(II) 2-ethylhexanoate, are utilized as catalysts in ring-opening polymerization reactions of lactones and lactides. researchgate.netgoogle.com While direct research on this compound as a catalyst is not prominent, the study of its constituent acid in these catalytic systems is well-documented.

Furthermore, the physical and chemical properties of alkyl ethylhexanoates, including this compound, are of interest in formulation science. Research in this area often focuses on their function as skin-conditioning agents and emollients in cosmetic science. cir-safety.orgthegoodscentscompany.comcir-safety.org Studies have also explored how these esters can influence the permeation of other substances. cir-safety.org

Structural Elucidation and Isomeric Considerations

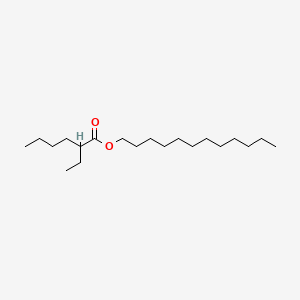

The chemical structure of this compound is defined by the ester linkage between lauryl alcohol and 2-ethylhexanoic acid. cir-safety.org The lauryl group is a straight-chain alkyl group with twelve carbon atoms (C12H25), while the 2-ethylhexanoate portion is a branched eight-carbon chain with the ethyl group at the second carbon position. The presence of this branching in the acid part of the molecule is a key structural feature.

The IUPAC name for this compound is dodecyl 2-ethylhexanoate. sigmaaldrich.comchemspider.com Isomeric considerations are relevant, particularly concerning the 2-ethylhexanoate moiety, which contains a chiral center at the second carbon atom. This means that this compound can exist as a racemic mixture of two enantiomers. However, in most commercial and research applications, it is used as a racemic mixture without separation of the individual stereoisomers. Other isomers could include esters with different branching patterns in the alcohol or acid chains, or esters with the same molecular formula but different connectivity, such as dodecyl octanoate.

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 56078-38-7 sigmaaldrich.com |

| IUPAC Name | dodecyl 2-ethylhexanoate sigmaaldrich.com |

| Molecular Formula | C20H40O2 sigmaaldrich.com |

| Molecular Weight | 312.54 g/mol sigmaaldrich.com |

| InChI Key | YLKDIPABJFXZRY-UHFFFAOYSA-N sigmaaldrich.com |

Table 2: Physical Properties of this compound

| Property | Value |

|---|---|

| Physical Form | Colorless to Yellow Liquid sigmaaldrich.com |

| Boiling Point (estimated) | 354.00 to 355.00 °C @ 760.00 mm Hg thegoodscentscompany.com |

| Flash Point (estimated) | 340.00 °F (170.90 °C) thegoodscentscompany.com |

| Water Solubility (estimated) | 0.0004265 mg/L @ 25 °C thegoodscentscompany.com |

| logP (o/w) (estimated) | 8.781 thegoodscentscompany.com |

Structure

2D Structure

Properties

IUPAC Name |

dodecyl 2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-4-7-9-10-11-12-13-14-15-16-18-22-20(21)19(6-3)17-8-5-2/h19H,4-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKDIPABJFXZRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019586, DTXSID90866531 | |

| Record name | C12-15 alkyl ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl 2-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56078-38-7, 68411-86-9, 90411-66-8 | |

| Record name | Dodecyl 2-ethylhexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56078-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauryl ethylhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056078387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, C12-14-alkyl esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, C12-14-alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C12-15 alkyl ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl 2-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lauryl 2-ethylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL ETHYLHEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWG03U2EDV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Optimization

Classical Esterification Routes

The most common methods for synthesizing lauryl 2-ethylhexanoate (B8288628) involve the direct esterification of lauryl alcohol with 2-ethylhexanoic acid. cir-safety.orgcir-safety.org These reactions are typically reversible and can be facilitated through the use of acid or base catalysts. cir-safety.org

Fischer Esterification and Acid-Catalyzed Pathways

Fischer-Speier esterification, a cornerstone of organic synthesis, is a primary method for producing lauryl 2-ethylhexanoate. This acid-catalyzed reaction involves the condensation of lauryl alcohol and 2-ethylhexanoic acid. cir-safety.org The reaction equilibrium is typically shifted towards the product by removing the water formed during the reaction, often through azeotropic distillation.

Commonly employed acid catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and sulfonic acids. google.com Solid acid catalysts, such as spent Fluid Catalytic Cracking (FCC) catalysts, have also been demonstrated to be effective in the esterification of fatty acids with alcohols, offering potential advantages in terms of reusability and process simplification. rsc.org While specific data for this compound is limited, studies on similar long-chain esters indicate that high yields can be achieved at elevated temperatures. For instance, the esterification of various fatty acids with long-chain alcohols using a spent FCC catalyst at 200 °C for 6 hours has been shown to produce near quantitative yields. rsc.org

Table 1: Representative Acid-Catalyzed Esterification of Fatty Acids

| Fatty Acid | Alcohol | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| Capric Acid | 2-Ethylhexanol | Spent FCC | 200 | 6 | 98 |

| Lauric Acid | Methanol | Spent FCC | 200 | 6 | 95 |

| Myristic Acid | Lauryl Alcohol | Spent FCC | 200 | 6 | 96 |

| Palmitic Acid | Lauryl Alcohol | Spent FCC | 200 | 6 | 97 |

| Stearic Acid | Lauryl Alcohol | Spent FCC | 200 | 6 | 98 |

Note: This data is illustrative of general acid-catalyzed esterification and not specific to this compound, for which detailed public data is scarce. Data sourced from a study on spent FCC catalysts. rsc.org

Base-Catalyzed Synthesis Approaches

Base-catalyzed transesterification represents an alternative route for the synthesis of esters. This method typically involves the reaction of a methyl or ethyl ester of the carboxylic acid with the desired alcohol in the presence of a base. Common base catalysts include alkali metal hydroxides (e.g., NaOH, KOH) and carbonates (e.g., K₂CO₃). ije.irgoogle.com In the context of this compound, this would involve the transesterification of, for example, methyl 2-ethylhexanoate with lauryl alcohol.

The mechanism involves the formation of an alkoxide from the alcohol, which then acts as a nucleophile. ije.ir While highly effective, base-catalyzed methods can be sensitive to the presence of water and free fatty acids, which can lead to saponification and reduce the ester yield. scielo.br Research on the synthesis of triethylene glycol di-2-ethylhexanoate via transesterification has shown that carbonate salts like potassium carbonate can be highly effective, leading to yields of over 98% under mild conditions. google.com

Biocatalytic Synthesis

The use of enzymes, particularly lipases, as catalysts for ester synthesis has gained significant attention due to the milder reaction conditions and high selectivity offered by these biocatalysts. mdpi-res.com

Enzymatic Esterification using Lipases (e.g., Candida antarctica lipase (B570770) B, Novozym 435)

Immobilized lipases are widely used for the synthesis of various esters, and Candida antarctica lipase B (CALB), commercially available as Novozym 435, is one of the most effective and commonly used biocatalysts for this purpose. nih.govcsic.es It is known for its broad substrate specificity and stability in organic solvents. nih.gov The enzymatic synthesis of this compound proceeds via the direct esterification of lauryl alcohol and 2-ethylhexanoic acid in a non-aqueous medium. cir-safety.orgcir-safety.org

Studies on the enzymatic synthesis of similar esters, such as 2-ethylhexyl palmitate and 2-ethylhexyl 2-methylhexanoate, using Novozym 435 have demonstrated the feasibility of this approach, with high conversion rates being achieved. researchgate.netsemanticscholar.org The enzyme's performance can be influenced by the choice of solvent, with hydrophobic solvents generally favoring the esterification reaction. psu.eduresearchgate.net

Optimization of Reaction Parameters in Enzymatic Processes

To maximize the yield and efficiency of the enzymatic synthesis of this compound, the optimization of reaction parameters is crucial.

For the enzymatic synthesis of other esters using Novozym 435, a range of optimal molar ratios has been reported. For instance, in the synthesis of ethyl hexanoate (B1226103), a molar ratio of acid to alcohol of 1:3 was found to be optimal. researchgate.net In the case of 2-ethylhexyl 2-methylhexanoate synthesis, a molar excess of the alcohol was used to compensate for evaporation and achieve high conversions. semanticscholar.org A study on the synthesis of cetyl 2-ethylhexanoate using Novozym 435 identified an optimal substrate molar ratio (acid to alcohol) of 1:2.55.

Table 2: Effect of Substrate Molar Ratio on the Enzymatic Synthesis of Various Esters

| Ester Product | Lipase | Acid:Alcohol Molar Ratio | Conversion/Yield |

| Ethyl Hexanoate | Novozym 435 | 1:3 | ~88% conversion |

| 2-Ethylhexyl 2-methylhexanoate | Novozym 435 | 1:1.1 | 97% conversion |

| 2-Ethylhexyl 2-methylhexanoate | Novozym 435 | 1:1.2 | 99% conversion |

| Cetyl 2-ethylhexanoate | Novozym 435 | 1:2.55 | ~90% conversion |

The interplay between substrate concentration and molar ratio is a key aspect of process optimization. Finding the right balance is necessary to achieve a high reaction rate and final product yield without causing significant enzyme inhibition.

Temperature and Solvent-Free Reaction Systems

The synthesis of esters like this compound is increasingly moving towards greener methodologies, with a significant focus on solvent-free reaction systems. These systems reduce environmental impact and simplify downstream processing by eliminating the need for solvent removal. Temperature is a critical parameter in these reactions, directly influencing reaction rates and enzyme stability.

In the enzymatic synthesis of branched-chain esters, temperature plays a dual role. While higher temperatures generally increase the reaction rate, they can also lead to the deactivation of the biocatalyst and potential loss of volatile reactants. For the biocatalytic production of 2-ethylhexyl 2-methylhexanoate, a structurally similar ester, studies have explored temperatures between 70 °C and 80 °C in solvent-free media using the immobilized lipase Novozym® 435. nih.govmdpi.com At 80 °C, a conversion of 99% was achievable in a shorter time frame, though it required a higher excess of the alcohol substrate to compensate for evaporation. nih.govmdpi.com A strategy at 70 °C, while requiring a longer reaction time, achieved a 97% conversion with a smaller excess of alcohol. nih.govmdpi.com Similarly, for the synthesis of 2-ethylhexyl-2-ethylhexanoate, an optimal temperature of 80 °C has been identified. researchgate.net For other esters, such as ethyl hexanoate, optimal temperatures are often found in the range of 45-55 °C, as higher temperatures can lead to enzyme deactivation. oup.com The choice of optimal temperature is therefore a trade-off between reaction kinetics, enzyme stability, and reactant volatility.

The following table summarizes research findings on the effect of temperature in solvent-free enzymatic synthesis of analogous branched esters.

Table 1: Effect of Temperature on Enzymatic Synthesis of Branched Esters in Solvent-Free Systems

| Ester | Biocatalyst | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Conversion (%) | Time (h) | Source |

|---|---|---|---|---|---|---|

| 2-Ethylhexyl 2-Methylhexanoate | Novozym® 435 | 70 | 1:1.1 | 97 | >6 | nih.gov |

| 2-Ethylhexyl 2-Methylhexanoate | Novozym® 435 | 80 | 1:1.2 | 99 | <6 | nih.gov |

| 2-Ethylhexyl-2-ethylhexanoate | Novozym® 435 | 80 | Non-stoichiometric | >95 (implied) | Not Specified | researchgate.net |

| Cetyl Palmitate | Lipozyme RM IM | 70 | 1:1 | >93 (implied) | 4 | researchgate.net |

Enzyme Loading and Activity Maintenance

Enzyme loading, defined as the amount of biocatalyst relative to the substrates, is a crucial economic and process parameter in the synthesis of this compound. Generally, increasing the enzyme load accelerates the reaction rate and can lead to higher conversion in a shorter time. researchgate.net However, excessively high loadings can introduce mass transfer limitations, where the reaction rate becomes limited by the diffusion of substrates to the enzyme's active sites rather than by the enzyme's intrinsic activity. mdpi.com

For the synthesis of related branched esters, specific enzyme loadings have been optimized. In the production of 2-ethylhexyl-2-ethylhexanoate and 2-ethylhexyl 2-methylhexanoate, a biocatalyst concentration of 2.5% (w/w) of Novozym® 435 was found to be effective. nih.govresearchgate.net For ethyl hexanoate synthesis, an optimal enzyme loading of 2.35% was predicted using response surface methodology. researchgate.net

Maintaining enzyme activity throughout the synthesis is paramount for process efficiency. Lipases, the enzymes typically used for esterification, can be inhibited by high concentrations of substrates, particularly short-chain alcohols or acids. oup.com Water, a byproduct of esterification, can also reduce enzyme activity and shift the reaction equilibrium towards hydrolysis. oup.com In solvent-free systems, controlling the water content is essential. Immobilization is a key strategy for maintaining activity, as it can protect the enzyme from denaturation and facilitate its reuse. mdpi.commdpi.com The choice of immobilization support and method can significantly enhance an enzyme's stability against temperature and pH variations. ijcmas.comresearchgate.net

Table 2: Influence of Enzyme Loading on the Synthesis of Various Esters

| Ester | Biocatalyst | Enzyme Loading | Conversion / Yield (%) | Source |

|---|---|---|---|---|

| 2-Ethylhexyl-2-ethylhexanoate | Novozym® 435 | 2.5% (w/w) | High Conversion | researchgate.net |

| 2-Ethylhexyl 2-Methylhexanoate | Novozym® 435 | 2.5% (w/w) | 97-99% | nih.gov |

| Ethyl Hexanoate | Novozym 435 | 2.35% (w/w) | 90.99% (Predicted) | researchgate.net |

| Cetyl 2-ethylhexanoate | Novozym® 435 | Not Specified | High Yield | researchgate.net |

Biocatalyst Reusability and Stability Studies

The economic viability of enzymatic processes for producing this compound heavily relies on the ability to reuse the biocatalyst over multiple batches. Immobilization is the primary technique to enable enzyme recovery and reuse, which enhances operational stability and simplifies product purification. academie-sciences.fr

Stability studies investigate the robustness of the immobilized enzyme under various process conditions. Thermal stability is critical, as esterification reactions are often conducted at elevated temperatures to improve reaction rates. For instance, immobilized lipases have shown improved thermal stability compared to their free counterparts, retaining a high percentage of their activity at temperatures up to 70 °C. researchgate.netnih.gov

Reusability is tested by repeatedly using the same batch of biocatalyst in consecutive reaction cycles. In the synthesis of 2-ethylhexyl 2-methylhexanoate, the immobilized Novozym® 435 catalyst was reused for six cycles, demonstrating its potential for industrial application. mdpi.com Studies on other ester syntheses have shown that immobilized lipases can be reused for numerous cycles—sometimes up to 20 times—while retaining a significant portion of their initial activity. researchgate.netresearchgate.net For example, a lipase immobilized in alginate beads retained 46% of its activity after six cycles. ijcmas.com The decline in activity over cycles can be due to factors like enzyme leakage from the support, mechanical damage, or gradual denaturation. ijcmas.comnih.gov

Table 3: Reusability of Immobilized Lipases in Ester Synthesis

| Biocatalyst / Support | Ester Synthesized | Number of Cycles | Final Relative Activity (%) | Source |

|---|---|---|---|---|

| Novozym® 435 | 2-Ethylhexyl 2-Methylhexanoate | 6 | High (Productivity of 203.84 kg/kg biocatalyst) | mdpi.com |

| Lipase on APTES-modified support | (R,S)-3-hydroxy-3-phenylpropanenitrile acetate | 10 | >80 | nih.gov |

| Lipase in alginate gel beads | Not specified (olive oil hydrolysis) | 6 | 46 | ijcmas.com |

| Lipase from Thermomyces lanuginosus | Wax Ester | 8 | No significant decrease | researchgate.net |

Purification and Isolation Techniques for this compound

Following synthesis, this compound must be purified to remove unreacted starting materials (lauryl alcohol and 2-ethylhexanoic acid), the catalyst, and any byproducts. The choice of purification method depends on the scale of production and the required purity of the final product.

Distillation and Evaporation Methods

Distillation is a fundamental technique for purifying fatty acid esters, leveraging differences in the boiling points of the components in the mixture. future4200.comresearchgate.net For high molecular weight esters like this compound, vacuum distillation is the preferred method. future4200.com Operating under reduced pressure lowers the boiling points of the compounds, which allows the distillation to be performed at lower temperatures. This is crucial for preventing thermal degradation of the heat-sensitive fatty acid ester. future4200.com

Fractional vacuum distillation can be employed to separate fatty acids that differ in chain length by two or more carbons, making it possible to achieve purities of 90% or higher. future4200.com The process can effectively remove both lower-boiling impurities, such as unreacted alcohol, and higher-boiling impurities, like residual fatty acids or catalyst residues. future4200.comacs.org In a typical procedure, the unreacted alcohol might be distilled off first, followed by purification of the crude ester from the remaining mixture. acs.org For the purification of tin(II) di(2-ethylhexanoate), a related compound, distillation at a bottom temperature of 220-240 °C under reduced pressure was utilized. google.com

Chromatographic Purification Strategies

Chromatography offers high-resolution separation and is used when very high purity is required or when distillation is not feasible. pharmacompass.com

Column Chromatography is a widely used preparative technique. The crude ester mixture is passed through a column packed with a stationary phase, typically silica (B1680970) gel or alumina (B75360). pharmacompass.comgoogle.com A solvent or mixture of solvents (the mobile phase) carries the components through the column at different rates depending on their affinity for the stationary phase, allowing for their separation. reddit.com For alkyl phosphoric acid esters, negative pressure column chromatography using neutral alumina as the separating medium has been shown to achieve purities greater than 99%. google.com While effective, challenges such as the potential for boronic esters to be cleaved by silica have been noted, requiring careful selection of conditions. reddit.com

High-Performance Liquid Chromatography (HPLC) is an analytical and preparative technique that uses high pressure to pass the mobile phase through a column packed with smaller particles, resulting in higher resolution and faster separation times. sielc.com Reverse-phase HPLC is a common mode for separating hydrophobic molecules like esters. pharmacompass.comsielc.com

High-Performance Countercurrent Chromatography (HPCCC) is a liquid-liquid chromatography technique that avoids the use of solid supports, thereby preventing irreversible adsorption and degradation of the sample. It has been successfully used for the large-scale purification of medronic acid monoesters, demonstrating its applicability for purifying complex ester mixtures. beilstein-journals.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Ethylhexyl 2-methylhexanoate |

| 2-Ethylhexyl-2-ethylhexanoate |

| Ethyl hexanoate |

| Cetyl Palmitate |

| Geranyl Propionate |

| Cetyl 2-ethylhexanoate |

| Cetyl Oleate |

| Lauryl alcohol |

| 2-ethylhexanoic acid |

| Lauric acid |

| Palmitic acid |

| Cetyl alcohol |

| Ethanol |

| Geraniol |

| Propionic acid |

| Oleic acid |

| Tin(II) di(2-ethylhexanoate) |

| Alkyl phosphoric acid esters |

| Medronic acid monoesters |

| Boronic esters |

| Water |

| Acetonitrile |

| Toluene |

| n-Butanol |

| Methanol |

| Dioxane |

| Heptane |

| n-hexane |

Chemical Reactivity and Mechanistic Studies

Hydrolytic Degradation Pathways

The most significant degradation pathway for Lauryl 2-ethylhexanoate (B8288628) is hydrolysis, the cleavage of the ester bond by reaction with water. google.com This process can be initiated through chemical or enzymatic means and is a critical consideration in applications where the compound may be exposed to aqueous or alkaline conditions. cir-safety.orggoogle.com The reverse of this reaction is esterification. google.com The general instability of esters in alkaline pH environments can lead to their decomposition, affecting the compound's performance in certain applications. google.com

Lauryl 2-ethylhexanoate is susceptible to chemical hydrolysis, a reaction that breaks the ester bond to yield its constituent alcohol and carboxylic acid. cir-safety.orgcir-safety.org This reaction can occur under either acidic or basic conditions. smolecule.com The process involves the breakdown of the ester in the presence of water. google.com The hydrolytic stability of an ester is its resistance to this reaction. google.com In industrial settings, such as in metalworking fluids, hydrolytic degradation is a concern as the generation of carboxylic acids can lead to a decrease in pH and the formation of undesirable water-insoluble salts. google.com

Research comparing the hydrolytic stability of various alpha-branched esters based on 2-ethylhexanoic acid provides insight into this process. A study evaluated the hydrolysis of neat esters at elevated temperatures, quantifying the degradation by measuring the acid number, which corresponds to the amount of carboxylic acid produced.

In biological systems, the hydrolysis of this compound is expected to be catalyzed by enzymes. cir-safety.orgcir-safety.org Carboxylesterases and lipases are the primary classes of enzymes responsible for cleaving ester bonds. science.govscholaris.ca These hydrolases facilitate the breakdown of the ester into its alcohol and carboxylic acid components. cir-safety.orgcir-safety.org The activity of these enzymes is crucial for the metabolism of esters in the body. vanderbilt.edu

Studies on various microbial carboxylesterases have shown their ability to hydrolyze a wide range of synthetic polyesters, demonstrating the broad applicability of these biocatalysts. scholaris.ca For instance, research on the enzyme EstA from Lactococcus lactis has identified it as a key enzyme in the degradation and synthesis of esters. nih.gov While specific studies on the enzymatic hydrolysis of this compound are not detailed, the general mechanism is well-understood. Enzymes like pig liver esterase and porcine pancreatic lipase (B570770) are known to catalyze such reactions, with specificity often depending on the substrate's structure. science.gov The activity of these esterases can be influenced by factors such as pH, temperature, and the presence of inhibitors. plos.org

The primary and expected metabolites resulting from the complete hydrolysis of this compound are Lauryl alcohol (1-dodecanol) and 2-ethylhexanoic acid. cir-safety.orgcir-safety.orgcir-safety.orgindustrialchemicals.gov.au This breakdown is anticipated to occur via chemical or enzymatic processes. cir-safety.orgindustrialchemicals.gov.au In biological contexts, such as after ingestion, alkyl esters are likely hydrolyzed in the gastrointestinal tract into their constituent parts, which then enter their respective metabolic pathways. cir-safety.orgvanderbilt.edu

The metabolic conversion process is analogous to that of other esters. For example, di-2-ethylhexyl terephthalate (B1205515) (DEHT) is metabolized to 2-ethylhexanol, which is subsequently hydrolyzed to 2-ethylhexanoic acid. cir-safety.org This pathway highlights that, like other esters, this compound must undergo this conversion to produce 2-ethylhexanoic acid. cir-safety.orgindustrialchemicals.gov.au

Transesterification Reactions

Beyond hydrolysis, this compound can participate in transesterification reactions. cir-safety.orgcir-safety.org This process involves the exchange of the lauryl alcohol group with another alcohol. The reaction can be catalyzed by acids, bases, or enzymes, particularly lipases. cir-safety.orggoogle.com

Enzymatic transesterification is a widely studied method for synthesizing various esters. For example, immobilized lipases like Novozym 435 (from Candida antarctica) are effective catalysts for such reactions. cir-safety.org The synthesis of ethyl hexanoate (B1226103) via transesterification of ethyl caprate and hexanoic acid demonstrates the feasibility and mechanism of such reactions, which are applicable to similar esters. oup.com In polymer chemistry, transesterification is used to modify the side chains of polymers, and alcohols like lauryl alcohol are used for this purpose, often catalyzed by lipases. google.com

Other Functional Group Transformations (e.g., Aminations)

Typical ester reactions, such as aminations, are also possible for this compound. cir-safety.orgcir-safety.orgcir-safety.org Amination, or more specifically aminolysis, is a reaction where the alkoxy group of the ester (-O-lauryl) is displaced by an amine to form an amide. This reaction typically requires heating or catalysis and is a fundamental method for synthesizing amides from esters.

Kinetic and Thermodynamic Aspects of Ester Reactions

The kinetics of ester reactions, including both synthesis (esterification) and degradation (hydrolysis), are often modeled as reversible, second-order reactions. jptcp.com Kinetic studies of the enzymatic synthesis of 2-ethylhexyl-2-ethylhexanoate, an ester structurally similar to this compound, reveal that the reaction often follows a Ping-Pong Bi-Bi mechanism. researchgate.net In this model, one substrate binds to the enzyme and releases a product before the second substrate binds. researchgate.net Such studies also indicate that the reaction can be inhibited by an excess of one of the substrates, typically the carboxylic acid. oup.comresearchgate.net

The following table presents kinetic parameters determined for the enzymatic synthesis of 2-ethylhexyl-2-ethylhexanoate, providing a model for understanding the kinetics of similar ester systems. researchgate.net

Physicochemical Behavior and Interfacial Science in Chemical Systems

Solubilization and Solvent Properties in Model Systems

Lauryl 2-ethylhexanoate's large, non-polar alkyl chains significantly influence its solvent properties, making it an effective solvent for other non-polar substances while having extremely limited miscibility with polar solvents like water.

Interactions with Various Chemical Solutes and Solvents

Lauryl 2-ethylhexanoate (B8288628) is characterized by its lipophilic nature, indicating strong interactions with non-polar solutes and solvents. Its molecular structure, featuring a long lauryl chain and a branched ethylhexanoate group, contributes to its very low solubility in water, estimated to be approximately 0.0004265 mg/L at 25 °C. acs.org This hydrophobicity dictates its miscibility with other organic compounds.

While specific solubility data in a wide range of organic solvents is not extensively documented in publicly available literature, esters with similar long-chain alkyl structures are generally soluble in non-polar organic solvents such as hydrocarbons (e.g., hexane (B92381), toluene) and other esters. The principle of "like dissolves like" suggests that this compound would be a suitable solvent for oils, fats, and other lipophilic compounds. Its branched structure may also enhance its ability to dissolve a broader range of solutes compared to its linear isomers by disrupting crystalline packing.

Impact on Solute Dissolution and Dispersion Characteristics

As a non-polar solvent, this compound can effectively dissolve and disperse other non-polar solutes. This property is crucial in formulations where uniform distribution of active ingredients or other components is required. For instance, in a non-aqueous formulation, it can act as a carrier for lipophilic active ingredients, ensuring their homogenous integration into the system.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C20H40O2 |

| Molecular Weight | 312.54 g/mol |

| Boiling Point | 354.00 to 355.00 °C @ 760.00 mm Hg (estimated) acs.org |

| Flash Point | 170.90 °C (estimated) acs.org |

| Water Solubility | 0.0004265 mg/L @ 25 °C (estimated) acs.org |

| logP (o/w) | 8.781 (estimated) acs.org |

Surface Activity and Interfacial Phenomena (in non-biological contexts)

The surface activity of a compound describes its tendency to adsorb at interfaces, thereby altering the interfacial tension between two phases. While this compound is not a classic surfactant with distinct hydrophilic and lipophilic heads, its ester functionality provides some polarity to an otherwise non-polar molecule.

Rheological Properties in Chemical Formulations (if studied academically, not for consumer products)

The rheological properties of a substance, such as its viscosity and flow behavior, are critical for the formulation and performance of many chemical products. There are no specific academic studies focusing solely on the rheological properties of this compound in chemical formulations.

Analytical Characterization and Quantification

Spectroscopic Characterization Methods

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrations of different chemical bonds.

Research Findings: The IR spectrum of Lauryl 2-ethylhexanoate (B8288628) will exhibit characteristic absorption bands that confirm its identity as a long-chain ester. A strong absorption band is expected in the region of 1735-1750 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of a saturated ester. Another key feature is the C-O stretching vibration, which for esters typically appears as two bands, one for the C-O-C asymmetric stretch around 1250-1150 cm⁻¹ and one for the O-C-C symmetric stretch around 1150-1000 cm⁻¹. The spectrum will also be dominated by strong bands in the 2850-2960 cm⁻¹ region, corresponding to the C-H stretching vibrations of the long lauryl and ethylhexyl alkyl chains. The presence of these key bands provides strong evidence for the structure of Lauryl 2-ethylhexanoate. cir-safety.orgspectroscopyonline.com

| Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|

| C-H stretch (alkane) | 2850 - 2960 |

| C=O stretch (ester) | 1735 - 1750 |

| C-O-C stretch (asymmetric) | 1250 - 1150 |

| O-C-C stretch (symmetric) | 1150 - 1000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. By analyzing the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR), a complete structural map can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons. The key signal is the triplet corresponding to the methylene (B1212753) protons (-CH₂-) of the lauryl group attached to the ester oxygen, which is expected to appear downfield around 4.0-4.2 ppm due to the deshielding effect of the oxygen atom. The methine proton (-CH-) in the 2-ethylhexanoyl group is also characteristic and would appear as a multiplet around 2.2-2.4 ppm. The numerous methylene groups in the long lauryl chain would create a large, complex signal in the 1.2-1.4 ppm region, while the terminal methyl groups of both chains would appear as triplets upfield, typically below 1.0 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum confirms the carbon backbone of the molecule, with each unique carbon atom producing a single peak. libretexts.org The most downfield signal corresponds to the carbonyl carbon (C=O) of the ester group, typically in the range of 170-180 ppm. libretexts.org The carbon of the methylene group attached to the ester oxygen (-O-CH₂-) is also shifted downfield to approximately 65 ppm. The remaining aliphatic carbons of the lauryl and ethylhexanoyl chains resonate in the upfield region of the spectrum (10-40 ppm). orgchemboulder.com

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment (Structure) | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| 2-Ethylhexanoyl Moiety | ||

| CH ₃-CH₂- (terminal) | ~0.9 (t) | ~11 |

| CH ₃-CH₂-CH- (ethyl group) | ~0.9 (t) | ~14 |

| -CH ₂- (butyl chain) | ~1.3 (m) | ~23, ~29, ~30 |

| -CH ₂-CH- (ethyl group) | ~1.5-1.6 (m) | ~25 |

| -CH - | ~2.3 (m) | ~45-50 |

| -C =O | - | ~175 |

| Lauryl Moiety | ||

| CH ₃- (terminal) | ~0.9 (t) | ~14 |

| -(CH ₂)₉- | ~1.2-1.3 (m) | ~23, ~26, ~29-30, ~32 |

| -CH ₂-CH₂-O- | ~1.6-1.7 (quintet) | ~26 |

| -O-CH ₂- | ~4.1 (t) | ~65 |

Note: (t) = triplet, (m) = multiplet. Chemical shifts are approximate and based on established NMR principles and data for similar structures. hmdb.cachemicalbook.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern upon ionization. The nominal molecular weight of this compound (C₂₀H₄₀O₂) is 312.54 g/mol . In a typical electron ionization (EI) mass spectrum, the molecule will form a molecular ion (M⁺·) which may then break apart into smaller, characteristic fragment ions.

The fragmentation of long-chain esters is well-documented and follows predictable pathways. nih.govnih.govresearchgate.net For this compound, the following key fragmentations are expected:

Molecular Ion (M⁺·): A peak corresponding to the intact molecular ion is expected at a mass-to-charge ratio (m/z) of 312. While this peak can sometimes be weak or absent in long-chain esters, its presence confirms the molecular weight.

McLafferty Rearrangement: This is a highly characteristic fragmentation for esters containing a γ-hydrogen (a hydrogen atom on the third carbon from the carbonyl group). taylorandfrancis.comnih.govresearchgate.net In the 2-ethylhexanoyl moiety, a γ-hydrogen is transferred to the carbonyl oxygen, leading to the cleavage of the β-bond and the formation of a neutral alkene (1-butene) and a charged enol fragment. This process results in a prominent peak at m/z 144.

Acylium Ion Formation: Cleavage of the C-O bond between the carbonyl group and the lauryl chain results in the formation of the 2-ethylhexanoyl acylium ion, [CH₃(CH₂)₃CH(C₂H₅)CO]⁺. This fragment would produce a characteristic peak at m/z 127.

Alkoxy Ion Fragments: Fragmentation can also be driven by the lauryl portion. Loss of the entire 2-ethylhexanoyloxy group would lead to a lauryl carbocation [C₁₂H₂₅]⁺ at m/z 169. Cleavage of the C-O bond with charge retention on the oxygen-containing fragment can produce an ion corresponding to the protonated lauryl alcohol, [C₁₂H₂₅OH]⁺, at m/z 186 or related fragments.

Aliphatic Chain Fragmentation: The long lauryl chain will also undergo typical alkane fragmentation, producing a series of peaks separated by 14 mass units (-CH₂-). libretexts.org

Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 312 | [C₂₀H₄₀O₂]⁺· | Molecular Ion (M⁺·) |

| 169 | [C₁₂H₂₅]⁺ | Lauryl carbocation |

| 144 | [CH₃(CH₂)₃CH(C₂H₅)C(OH)=OH]⁺· or [CH₂(CH₂)₂CH=C(OH)OC₁₂H₂₅]⁺· (rearranged) | McLafferty Rearrangement |

| 127 | [CH₃(CH₂)₃CH(C₂H₅)CO]⁺ | 2-Ethylhexanoyl acylium ion |

Advanced Analytical Protocols for Reaction Monitoring and Quality Control

The synthesis of this compound, typically via Fischer esterification of lauryl alcohol with 2-ethylhexanoic acid, requires robust analytical protocols to monitor the reaction's progress and to ensure the final product's quality. Gas chromatography (GC) is the predominant technique for these purposes. rsc.org

Reaction Monitoring: The progress of the esterification reaction can be effectively monitored by taking aliquots from the reaction vessel at specific time intervals and analyzing them by Gas Chromatography with a Flame Ionization Detector (GC-FID). researchgate.netcore.ac.uk

A typical protocol involves:

Sample Preparation: A small aliquot of the reaction mixture is withdrawn and immediately cooled to quench the reaction. The sample is then diluted with a suitable solvent (e.g., hexane (B92381) or heptane). An internal standard, a non-reactive compound not present in the sample matrix, may be added for more precise quantification. sigmaaldrich.com

GC-FID Analysis: The prepared sample is injected into the GC. A capillary column with a non-polar or mid-polarity stationary phase (e.g., a polysiloxane-based column like DB-5 or HP-5MS) is commonly used. sciforum.net

Chromatographic Separation: The components are separated based on their boiling points and interaction with the stationary phase. A temperature program is employed, starting at a lower temperature and ramping up to a higher temperature to ensure the elution of all components, from the volatile starting materials to the higher-boiling point ester product. epa.gov

Data Analysis: The decrease in the peak areas of the reactants (lauryl alcohol and 2-ethylhexanoic acid) and the corresponding increase in the peak area of the product (this compound) are plotted against time to generate a reaction profile and determine when the reaction has reached completion or equilibrium.

Quality Control: Quality control of the final, purified this compound product is crucial, especially for its use in cosmetics. mdpi.comsophim.com GC-FID is the standard method for assessing purity. researchgate.net The analysis is performed on the final product to quantify the percentage of the desired ester and to detect and quantify any residual starting materials or potential by-products from side reactions. The purity is calculated from the relative peak area of the this compound peak compared to the total area of all peaks in the chromatogram. For cosmetic applications, ensuring that residual reactants are below specified thresholds is critical.

Environmental Degradation and Biotransformation

Microbial Degradation Mechanisms

The primary route for the environmental breakdown of Lauryl 2-ethylhexanoate (B8288628) is through microbial activity. Microorganisms, particularly bacteria and fungi, produce enzymes that can efficiently break down ester compounds.

Bacteria and fungi are the main drivers of ester biodegradation in various environments, including soil and water. researchgate.netfrontiersin.orgmdpi.com Many microbial species have the ability to utilize esters as a source of carbon and energy. asm.orgnih.gov The ability to degrade plasticizers, which often include long-chain esters, is a common trait among fungi. asm.org For instance, studies have shown that fungi like Aspergillus versicolor and bacteria such as Pseudomonas aeruginosa are capable of growing on ester-based plasticizers. asm.org The degradation process typically begins with the enzymatic hydrolysis of the ester bond. researchgate.net

Fungi, particularly white-rot fungi, and various bacterial species possess a range of enzymes capable of degrading complex organic molecules. frontiersin.org Genera such as Rhodococcus and Pseudomonas are well-known for their ability to degrade phthalate (B1215562) esters, a process initiated by esterases to form phthalic acid and the corresponding alcohol. researchgate.netnih.gov This enzymatic capability is widespread and essential for the turnover of both natural and synthetic esters in the environment.

| Microorganism Type | Examples | Role in Degradation | Reference |

|---|---|---|---|

| Bacteria | Pseudomonas sp., Rhodococcus sp., Bacillus cereus | Produce esterases and lipases that hydrolyze ester bonds; further metabolize the resulting alcohol and acid. | researchgate.netfrontiersin.orgnih.gov |

| Fungi | Aspergillus sp. (e.g., A. versicolor, A. flavus) | Secrete extracellular enzymes to break down complex esters; common in soil and on degrading materials. | frontiersin.orgasm.org |

The biodegradation of Lauryl 2-ethylhexanoate is expected to proceed via a well-established pathway for esters.

Initial Hydrolysis: The first and rate-limiting step is the enzymatic hydrolysis of the ester bond by microbial esterases or lipases. This reaction cleaves this compound into lauryl alcohol (1-dodecanol) and 2-ethylhexanoic acid (2-EHA). cir-safety.orgcir-safety.orgnih.gov

Degradation of Lauryl Alcohol: Lauryl alcohol, a long-chain fatty alcohol, is readily biodegradable by many microorganisms. It is typically oxidized to the corresponding fatty acid, lauric acid, which then enters the β-oxidation pathway to be completely mineralized to carbon dioxide and water.

Degradation of 2-Ethylhexanoic Acid (2-EHA): 2-EHA is a branched-chain carboxylic acid. Its degradation by microorganisms has been studied, often in the context of plasticizer breakdown. canada.ca Soil microbes can oxidize 2-ethylhexanol to 2-EHA, although the branched acid may degrade less readily than its linear counterparts. canada.ca The degradation pathway for 2-EHA has been elucidated and can proceed through pathways that eventually lead to intermediates of central metabolism. canada.caifremer.fr However, in some cases, recalcitrant metabolites can be formed. For example, the degradation of 2-ethylhexyl nitrate (B79036) by Mycobacterium austroafricanum resulted in the accumulation of 4-ethyldihydrofuran-2(3H)-one, a lactone derived from the 2-ethylhexyl moiety. ifremer.fr

Enzymatic Biotransformation in Environmental Contexts

Enzymatic biotransformation is the core mechanism of microbial degradation. Lipases and esterases are the key enzymes responsible for the initial cleavage of this compound. nih.govresearchgate.net

Lipases (EC 3.1.1.3) are ubiquitous enzymes that catalyze the hydrolysis of triglycerides and other esters at the interface between lipid and water. researchgate.net Their ability to act on a wide range of substrates makes them highly effective for the breakdown of synthetic esters in the environment. nih.govresearchgate.net The hydrolysis of esters by lipases is a well-established process used in various industrial applications, including large-scale chemical production. spinchem.comubbcluj.ro For instance, lipases from Thermomyces lanuginosus have been used effectively for the hydrolysis of triglycerides. spinchem.com

The biotransformation process can be highly specific. Enzymes can exhibit chemo-, regio-, and enantioselectivity, which is crucial when dealing with complex molecules. ubbcluj.ro In the environment, extracellular enzymes secreted by bacteria and fungi initiate the degradation process, making the resulting smaller molecules (lauryl alcohol and 2-EHA) available for uptake and further intracellular metabolism. frontiersin.org Subsequent enzymatic steps involve alcohol dehydrogenases and oxidases to transform lauryl alcohol, and various enzymes to break down the branched structure of 2-EHA. canada.canih.gov

Environmental Fate Modeling and Prediction

Predicting the environmental fate of chemicals like this compound is essential for risk assessment. This is often achieved using computational models. oup.com

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are used to predict the properties and behavior of chemicals based on their molecular structure. For esters, QSARs have been developed to predict their hydrolysis rate constants, a key parameter for assessing environmental persistence. nih.govacs.orgtandfonline.com These models use molecular descriptors such as steric parameters, pKa, charge density, and lipophilicity (log P) to estimate reactivity. nih.govtandfonline.com While many QSAR models are developed for a broad range of esters, specific models for long-chain esters can improve accuracy. acs.org

| Model/Parameter | Description | Relevance to this compound | Reference |

|---|---|---|---|

| QSAR for Hydrolysis | Predicts the rate of chemical hydrolysis based on molecular structure. | Estimates the abiotic degradation rate in water, a crucial first step in its environmental breakdown. | nih.govtandfonline.com |

| QSAR for Biodegradation | Predicts the rate of microbial degradation. Models often consider factors like molecular size and branching. | Provides an estimate of the primary degradation pathway's speed in biologically active environments like soil and water. | nih.gov |

| Multimedia Fate Models | Simulate the distribution and persistence of a chemical across environmental compartments. | Predicts whether the compound will predominantly reside in soil, water, or air, and its overall environmental persistence and potential for long-range transport. | acs.orgresearchgate.net |

| Octanol-Water Partition Coefficient (Kow) | A measure of a chemical's lipophilicity. | High Kow suggests strong sorption to soil organic matter and sediment, reducing bioavailability in water but increasing persistence in solid matrices. | researchgate.net |

Emerging Research Directions and Advanced Applications

Development of Green Chemistry Synthetic Routes for Lauryl 2-Ethylhexanoate (B8288628)

The traditional synthesis of Lauryl 2-ethylhexanoate often relies on classical Fischer-type esterification, which may involve acid or base catalysis and sometimes requires harsh conditions. cir-safety.orgcir-safety.org Emerging research is heavily focused on "green" alternatives that are more environmentally benign, with enzymatic catalysis representing a significant area of advancement. smolecule.com

Lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (often commercialized as Novozym 435), are at the forefront of this research. cir-safety.orgresearchgate.net These biocatalysts facilitate the esterification of lauryl alcohol and 2-ethylhexanoic acid under much milder conditions, often in solvent-free systems or in green solvents, which reduces energy consumption and waste. cir-safety.orgnih.govresearchgate.net Enzymatic synthesis offers several advantages over chemical routes, including high selectivity, which minimizes side reactions and results in a purer product, and the ability to reuse the immobilized enzyme for multiple batches. researchgate.netnih.gov

Research into the synthesis of analogous esters provides a framework for optimizing the production of this compound. Studies have investigated the effects of various reaction parameters, including temperature, enzyme concentration, and the molar ratio of substrates, to maximize conversion rates. oup.comresearchgate.net For instance, the enzymatic synthesis of ethyl hexanoate (B1226103), a related ester, has been optimized to achieve high yields at temperatures around 50°C. oup.comresearchgate.net

| Ester Product | Enzyme/Catalyst | Method | Solvent | Optimal Temperature (°C) | Conversion/Yield (%) | Source |

|---|---|---|---|---|---|---|

| 2-Ethylhexyl Palmitate | Immobilized Candida sp. 99-125 | Esterification | Petroleum Ether | 40 | 97 | researchgate.net |

| Ethyl Laurate | Immobilized Lipase Fermase CALB™10,000 | Esterification | Solvent-free | 60 | 92.46 | nih.gov |

| Ethyl Hexanoate | Immobilized Rhizomucor miehei Lipase | Transesterification | n-Hexane | 50 | 96 | oup.com |

| Ethyl Hexanoate | Novozym 435 | Esterification | Solvent-free | 50 | 88.57 | researchgate.net |

Advanced Mechanistic Studies of Ester Linkage Formation and Cleavage

A deeper understanding of the reaction mechanisms governing the formation and cleavage of the ester linkage in this compound is crucial for controlling its synthesis and predicting its stability.

Ester Linkage Formation: The enzymatic synthesis of esters like this compound is often described by a Ping-Pong Bi-Bi mechanism. oup.comresearchgate.netcore.ac.uk In this model, the lipase first reacts with the acyl donor (2-ethylhexanoic acid) to form an acyl-enzyme intermediate, releasing water. Subsequently, the alcohol (lauryl alcohol) binds to this intermediate, leading to the formation of the ester and regeneration of the free enzyme. Kinetic studies on similar esterification reactions have revealed complexities, such as substrate inhibition, where high concentrations of either the acid or the alcohol can decrease the reaction rate. oup.comresearchgate.netcore.ac.uk

| Ester System | Kinetic Model | Parameter | Value | Source |

|---|---|---|---|---|

| Ethyl Laurate Synthesis | Random Bi-Bi with substrate inhibition | Vmax | 1.243 × 10³ mmol/min/g enzyme | nih.gov |

| KA (Lauric Acid) | 0.1283 mmol | |||

| KB (Ethanol) | 8.51 mmol | |||

| KiA (Lauric Acid) | 5.098 mmol | |||

| Ethyl Hexanoate Synthesis | Ping-Pong Bi-Bi with acid inhibition | Vmax | 1.861 µmol/min/mg enzyme | oup.com |

| KM (Ester) | 0.0135 M | |||

| KM (Acid) | 0.08466 M | |||

| Ki (Acid) | 0.550 M |

Ester Linkage Cleavage: The primary mechanism for the cleavage of the ester bond in this compound is hydrolysis. This reaction, which can be catalyzed chemically or enzymatically, breaks the ester down into its constituent parts: 2-ethylhexanoic acid and lauryl alcohol. cir-safety.orgcir-safety.orgindustrialchemicals.gov.au The rate and extent of hydrolysis are critical for understanding the compound's lifecycle and its behavior in various chemical environments. Research on precursor compounds like di-2-ethylhexyl terephthalate (B1205515) (DEHT) has been used to model the metabolic hydrolysis pathway that leads to the formation of 2-ethylhexanoic acid, providing insights relevant to the cleavage of all alkyl ethylhexanoates. cir-safety.orgcir-safety.org

Exploration of Novel Applications in Specialized Chemical Systems

While well-established in cosmetics as an emollient and solvent cir-safety.orgontosight.ai, the unique properties of this compound are paving the way for its use in more specialized, non-biological applications.

Non-biological Lubricants: Branched-chain esters are known for their favorable rheological properties, including remaining liquid over a wide range of temperatures. researchgate.net This makes them valuable as additives or base oils in lubricant formulations. The structure of this compound, with its branched ethylhexyl group, suggests its potential for use in specialized lubricants designed for extreme temperature conditions. researchgate.net

Advanced Solvents: this compound is a colorless, odorless liquid with low viscosity and a high boiling point, making it an effective solvent. ontosight.ai Its utility can be extended to advanced chemical systems where it can act as a carrier or solubilizing agent. For instance, studies on related alkyl ethylhexanoates have shown they can increase the skin permeation of active pharmaceutical ingredients, like indomethacin, by increasing the drug's solubility in the formulation. cir-safety.org

Chemical Intermediates: Through its hydrolysis or transesterification, this compound can serve as a valuable chemical intermediate. cir-safety.orgcir-safety.org The hydrolysis products, lauryl alcohol and 2-ethylhexanoic acid, are themselves important industrial chemicals. cir-safety.org Furthermore, the 2-ethylhexanoate moiety is significant in materials science; metal 2-ethylhexanoates are frequently used as precursors for the synthesis of advanced materials, such as metallic oxide nanoparticles via sol-gel methods. researchgate.net

Computational Chemistry and Molecular Modeling Studies of this compound

Computational chemistry and molecular modeling are increasingly being used to predict the properties and behavior of chemical compounds, reducing the need for extensive laboratory experimentation. For this compound, these in silico methods can provide valuable data on its physicochemical characteristics and potential interactions in various systems.

Modeling studies can predict properties such as the octanol-water partition coefficient (XlogP), which relates to its solubility and environmental fate. uni.lu Advanced techniques can also calculate properties like the collision cross-section (CCS), which is a measure of the molecule's size and shape in the gas phase and is important for analytical methods like ion mobility-mass spectrometry. uni.lu This data helps in characterizing the molecule and predicting its behavior in complex mixtures.

| Property / Adduct | Predicted Value | Unit | Source |

|---|---|---|---|

| XlogP | 8.5 | - | uni.lu |

| [M+H]⁺ | 188.9 | Ų | uni.lu |

| [M+Na]⁺ | 190.3 | Ų | uni.lu |

| [M-H]⁻ | 186.8 | Ų | uni.lu |

| [M+NH₄]⁺ | 203.8 | Ų | uni.lu |

| [M+K]⁺ | 187.6 | Ų | uni.lu |

Integration into Multicomponent Chemical Systems for Targeted Functionality

The performance of this compound is often realized when it is integrated into complex, multicomponent systems where it imparts specific functionalities. Research is focused on how its interactions with other components can be tailored to achieve desired outcomes.

In cosmetic science, it is blended with other oils, esters, and silicones to create formulations with specific sensory profiles, such as a smooth, non-greasy feel. ontosight.ailubrizol.com Its function as an emollient and moisturizer is achieved through its role within a larger emulsion system of creams and lotions. ontosight.ai

Beyond cosmetics, its properties are being explored in other functional systems. For example, water-soluble emollient esters with similar branched structures can be used to replace alkanolamides in cleansing systems, where they not only provide conditioning but also build viscosity and enhance lather. lubrizol.com The integration of this compound into anhydrous systems, such as sunscreen oils, is another area of interest, where it can improve the feel and stability of the product. lubrizol.com Its ability to act as a solvent for other functional molecules, as seen with indomethacin, highlights its potential as a delivery vehicle in various chemical systems. cir-safety.org

Q & A

Q. What are the standard laboratory protocols for synthesizing Lauryl 2-ethylhexanoate, and what analytical techniques are used to confirm its purity?

Answer: Synthesis typically involves esterification reactions between 2-ethylhexanoic acid and lauryl alcohol, catalyzed by acids (e.g., sulfuric acid) or enzymes under controlled temperature (60–80°C). Post-synthesis, purification is achieved via vacuum distillation or column chromatography. Analytical methods include:

- Gas Chromatography-Mass Spectrometry (GC-MS): To verify molecular weight and fragmentation patterns .

- Nuclear Magnetic Resonance (NMR): For structural confirmation (e.g., characteristic peaks for ester carbonyl groups at ~170 ppm in ¹³C NMR) .

- Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups (e.g., C=O stretch at ~1740 cm⁻¹) .

Q. Table 1: Key Synthesis Parameters

| Parameter | Optimal Range |

|---|---|

| Reaction Temperature | 60–80°C |

| Catalyst Concentration | 1–5% (w/w) |

| Purification Method | Vacuum Distillation |

Q. How can researchers detect this compound in biological matrices, and what are common interferences?

Answer: Detection in biological samples (e.g., oral mucosa, blood) involves:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity with limits of detection (LOD) <1 ng/mL. Use reverse-phase C18 columns and methanol-water gradients .

- Solid-Phase Microextraction (SPME): Pre-concentrates analytes to mitigate matrix effects from lipids or proteins .

Common Interferences:

- Co-eluting esters (e.g., 2-ethylhexyl palmitate) require chromatographic resolution.

- False positives from sodium lauryl sulfate (SLS) in oral care products necessitate method specificity validation .

Advanced Research Questions

Q. How can computational modeling predict the physicochemical properties of this compound, and what validation methods are required?

Answer:

- Molecular Dynamics (MD) Simulations: Predict logP (octanol-water partition coefficient) and solubility using software like GROMACS. Validate via experimental HPLC retention times .

- Density Functional Theory (DFT): Calculates vibrational frequencies (FTIR) and NMR chemical shifts. Discrepancies >5% between simulated and experimental data require re-parameterization .

Q. Table 2: Computational vs. Experimental Data

| Property | Simulated Value | Experimental Value |

|---|---|---|

| logP | 6.8 | 6.5 |

| Boiling Point (°C) | 285 | 280–290 |

Q. What strategies resolve discrepancies in toxicity data between this compound and structurally similar esters?

Answer:

- Read-Across Approach: Use hazard data from analogous compounds (e.g., 2-ethylhexyl 2-ethylhexanoate) to infer toxicity. Validate via in vitro assays (e.g., hepatocyte viability tests) .

- Meta-Analysis: Statistically aggregate data from multiple studies to identify confounding variables (e.g., solvent choice in cell cultures) .

Key Considerations:

Q. What methodological considerations ensure statistical robustness in long-term stability studies of this compound?

Answer:

Q. Table 3: Stability Study Design

| Condition | Duration (Months) | Key Metrics |

|---|---|---|

| 25°C, 60% RH | 12 | Purity, pH, viscosity |

| 40°C, 75% RH | 6 | Degradation products |

Q. How can researchers design ecotoxicological assessments for this compound, given limited environmental data?

Answer:

- Tiered Testing Framework: Start with acute toxicity assays (e.g., Daphnia magna 48h LC50), then progress to chronic studies (algae growth inhibition) .

- QSAR Modeling: Predict bioaccumulation potential using quantitative structure-activity relationships. Cross-validate with experimental logKow values .

Q. What ethical and reproducibility standards apply to in vivo studies involving this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.